Cas no 85345-08-0 (1-4-(pyrrolidin-1-yl)phenylpropan-2-one)

1-4-(pyrrolidin-1-yl)phenylpropan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-4-(pyrrolidin-1-yl)phenylpropan-2-one
- 1-[4-(pyrrolidin-1-yl)phenyl]propan-2-one
- SCHEMBL11190153
- EN300-1787376
- 85345-08-0
-
- Inchi: 1S/C13H17NO/c1-11(15)10-12-4-6-13(7-5-12)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3
- InChI Key: PLGOKYGQUVYMJD-UHFFFAOYSA-N
- SMILES: O=C(C)CC1C=CC(=CC=1)N1CCCC1
Computed Properties
- Exact Mass: 203.131014166g/mol
- Monoisotopic Mass: 203.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3Ų
- XLogP3: 2.2
1-4-(pyrrolidin-1-yl)phenylpropan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1787376-2.5g |
1-[4-(pyrrolidin-1-yl)phenyl]propan-2-one |
85345-08-0 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1787376-10g |
1-[4-(pyrrolidin-1-yl)phenyl]propan-2-one |
85345-08-0 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1787376-0.1g |
1-[4-(pyrrolidin-1-yl)phenyl]propan-2-one |
85345-08-0 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1787376-10.0g |
1-[4-(pyrrolidin-1-yl)phenyl]propan-2-one |
85345-08-0 | 10g |
$3929.0 | 2023-06-03 | ||
Enamine | EN300-1787376-0.05g |
1-[4-(pyrrolidin-1-yl)phenyl]propan-2-one |
85345-08-0 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1787376-0.5g |
1-[4-(pyrrolidin-1-yl)phenyl]propan-2-one |
85345-08-0 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1787376-5g |
1-[4-(pyrrolidin-1-yl)phenyl]propan-2-one |
85345-08-0 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1787376-5.0g |
1-[4-(pyrrolidin-1-yl)phenyl]propan-2-one |
85345-08-0 | 5g |
$2650.0 | 2023-06-03 | ||
Enamine | EN300-1787376-0.25g |
1-[4-(pyrrolidin-1-yl)phenyl]propan-2-one |
85345-08-0 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1787376-1g |
1-[4-(pyrrolidin-1-yl)phenyl]propan-2-one |
85345-08-0 | 1g |
$914.0 | 2023-09-19 |
1-4-(pyrrolidin-1-yl)phenylpropan-2-one Related Literature
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
Additional information on 1-4-(pyrrolidin-1-yl)phenylpropan-2-one
Comprehensive Overview of 1-4-(pyrrolidin-1-yl)phenylpropan-2-one (CAS No. 85345-08-0): Properties, Applications, and Industry Insights
1-4-(pyrrolidin-1-yl)phenylpropan-2-one (CAS No. 85345-08-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This ketone derivative, characterized by a pyrrolidine-substituted phenyl group, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C13H17NO, and distinct aromatic-propanone backbone make it a subject of interest for researchers exploring novel bioactive molecules and drug discovery pathways.
In recent years, the demand for 1-4-(pyrrolidin-1-yl)phenylpropan-2-one has surged, particularly in the context of medicinal chemistry and material science. Search engine trends reveal growing queries such as "pyrrolidine phenylpropanone applications" and "CAS 85345-08-0 synthesis methods," reflecting its relevance in cutting-edge research. The compound's electron-rich aromatic system and polar ketone functionality enable diverse chemical modifications, positioning it as a valuable building block for heterocyclic compounds and pharmacophores.
From a synthetic perspective, 1-4-(pyrrolidin-1-yl)phenylpropan-2-one exhibits notable stability under standard laboratory conditions, with a melting point range of 80–85°C and moderate solubility in organic solvents like ethanol and dichloromethane. These properties facilitate its use in multistep organic synthesis, particularly in N-heterocycle formation and cross-coupling reactions. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are commonly employed for its characterization, addressing another frequent search query: "how to analyze 85345-08-0 purity."
The compound's pyrrolidine moiety contributes to its potential biological activity, aligning with current industry focus on nitrogen-containing therapeutics. While not a final drug substance itself, 1-4-(pyrrolidin-1-yl)phenylpropan-2-one serves as a precursor in developing CNS-targeting agents and enzyme inhibitors, topics frequently discussed in neuropharmacology forums. Its structural similarity to known pharmacologically active scaffolds has prompted investigations into structure-activity relationships (SAR) across various research institutions.
Environmental and green chemistry considerations have also influenced recent studies on this compound. Researchers are exploring catalytic synthesis routes for 85345-08-0 to minimize waste generation, responding to the popular search term "sustainable production of pyrrolidine derivatives." Advances in flow chemistry and microwave-assisted synthesis have demonstrated improved yields (>85%) while reducing reaction times—a critical factor for industrial-scale applications.
In material science, the conjugated system of 1-4-(pyrrolidin-1-yl)phenylpropan-2-one has shown promise in organic electronics applications. Its ability to participate in charge-transfer complexes makes it a candidate for developing conductive polymers and photoactive materials, areas experiencing rapid growth according to patent filings. This aligns with increasing searches for "aromatic ketones in OLED technology" and "pyrrolidine-based semiconductors."
Quality control remains paramount when working with CAS 85345-08-0, as evidenced by frequent queries about "spectral data for 1-4-(pyrrolidin-1-yl)phenylpropan-2-one." Reputable suppliers typically provide ≥98% purity with comprehensive analytical certificates, including IR spectra and chromatograms. Storage recommendations suggest keeping the compound in amber glass containers under inert atmosphere to preserve stability—a practical consideration often overlooked in academic literature but highly relevant to industrial users.
The future trajectory for 1-4-(pyrrolidin-1-yl)phenylpropan-2-one research appears robust, with emerging studies examining its role in catalysis and asymmetric synthesis. Computational chemistry approaches, including DFT calculations and molecular docking studies, are being applied to predict its reactivity patterns—addressing another hot topic: "in silico modeling of phenylpropanone derivatives." As synthetic methodologies evolve, this compound will likely maintain its status as a valuable tool for molecular design across multiple scientific disciplines.
85345-08-0 (1-4-(pyrrolidin-1-yl)phenylpropan-2-one) Related Products
- 1503971-59-2(3-(1-methylpiperidin-4-yl)butanoic acid)
- 2097868-12-5(5-Bromo-2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine)
- 89581-54-4(Acetamide, N-(2,5-dibromo-3-thienyl)-)
- 403-31-6(1-(4-Fluorophenyl)-2-hydroxy-1-ethanone)
- 2648931-55-7((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-4-hydroxybutanoic acid)
- 1625474-86-3(N-[4-({imidazo[1,2-a]pyridin-2-yl}methoxy)phenyl]-4-[(prop-2-enamido)methyl]benzamide)
- 1804432-75-4(2,3-Dimethyl-5-(trifluoromethylthio)anisole)
- 2248333-73-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-cyclobutyl-1,2-oxazole-4-carboxylate)
- 1366824-42-1(4-(3-bromo-2-hydroxyphenyl)pyrrolidin-2-one)
- 123301-48-4(2-Hydroxy-1,2,3-propanetricarboxylic Acid 2-Butyl Ester)



